Methyl red hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

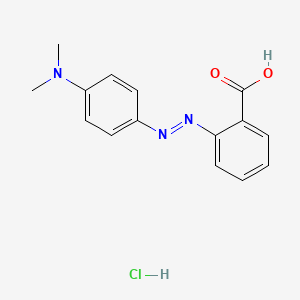

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2.ClH/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;/h3-10H,1-2H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTWKXAVJAHRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63451-28-5 | |

| Record name | Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63451-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl red hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063451285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[[4-(dimethylamino)phenyl]azo]benzoic acid monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL RED HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFA0W63690 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Azo Coupling:in the Second Stage, the Newly Formed Diazonium Salt, Which Acts As an Electrophile, is Reacted with a Coupling Component.jchemrev.comwikipedia.orgfor Methyl Red Synthesis, the Coupling Agent is an Electron Rich Aromatic Compound, N,n Dimethylaniline.unb.cabenchchem.comthis Reaction is a Form of Electrophilic Aromatic Substitution.wikipedia.orgthe Aryldiazonium Cation Attacks the Activated Benzene Ring of the N,n Dimethylaniline, Typically at the Para Position, Which is Sterically Accessible and Electronically Favored.wikipedia.orgthe Rate of This Coupling Reaction is Highly Dependent on Ph; It is Significantly Accelerated by Lowering the Hydrogen Ion Concentration.orgsyn.orgthis is Achieved by Adding a Buffering Agent Like Sodium Acetate, Which Neutralizes the Strong Acid from the First Step and Facilitates the Electrophilic Substitution, Leading to the Formation of the Final Azo Compound, Methyl Red.benchchem.comorgsyn.orgthe Successful Formation of the N=n Double Bond, or Azo Group, Links the Two Aromatic Fragments and is Indicated by the Appearance of a Deep Red Color.jchemrev.combenchchem.com

Analytical Characterization of Synthesized this compound Compounds

To confirm the identity, structure, and purity of synthesized this compound, a combination of analytical techniques is employed.

Infrared (IR) Spectroscopy: This technique is used to verify the molecular structure by identifying the characteristic vibrational frequencies of its functional groups. The resulting spectrum is compared to a reference standard to confirm the compound's identity. thermofisher.com

UV-Visible (UV-Vis) Spectroscopy: As a colored dye, this compound exhibits strong absorption in the visible region of the electromagnetic spectrum. UV-Vis spectroscopy is used to determine its wavelength of maximum absorbance (λmax), which is typically observed around 493-517 nm in acidic solutions. sigmaaldrich.comresearchgate.net The spectrum also displays characteristic absorption bands from the benzene (B151609) rings and the azo group chromophore. researchgate.net

Melting Point (mp) Analysis: The melting point is a key indicator of purity. Pure this compound has a distinct melting point of approximately 175 °C, at which it also decomposes. sigmaaldrich.com A broad melting range would suggest the presence of impurities.

Elemental Analysis: This quantitative method determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the synthesized compound. The experimental values are compared with the theoretical percentages calculated from the molecular formula of this compound (C₁₅H₁₆ClN₃O₂) to confirm its elemental composition and assess its purity. researchgate.net

Solubility Tests: A simple, qualitative test for purity involves checking the clarity of a solution prepared by dissolving the compound in a solvent like ethanol. thermofisher.com The presence of insoluble matter indicates impurities.

The table below outlines the primary analytical methods for characterizing this compound:

| Analytical Technique | Purpose | Typical Result/Finding |

| Infrared (IR) Spectroscopy | Functional group identification and structural confirmation. | The spectrum conforms to the known structure of Methyl Red. thermofisher.com |

| UV-Visible Spectroscopy | Determine λmax and confirm the chromophoric system. | λmax is observed at approximately 493-517 nm. sigmaaldrich.comresearchgate.net |

| Melting Point | Assess purity. | A sharp melting point around 175 °C (with decomposition). sigmaaldrich.com |

| Elemental Analysis | Verify empirical formula and purity. | Experimental percentages of C, H, N, Cl match theoretical values. researchgate.net |

| Clarity of Solution | Check for insoluble impurities. | Passes test by forming a clear solution in alcohol. thermofisher.com |

Spectroscopic and Computational Elucidation of Methyl Red Hydrochloride Behavior

Advanced UV-Visible Spectroscopy of Methyl Red Hydrochloride

UV-Visible spectroscopy is a cornerstone technique for studying Methyl Red because its color change is a direct result of changes in its electronic absorption spectrum.

The most prominent characteristic of Methyl Red is its function as a pH indicator, a property governed by distinct changes in its UV-Visible absorption spectrum in response to varying hydrogen ion concentrations. researchgate.net In aqueous solutions, the compound undergoes a color transition from red in acidic media to yellow in basic media. docbrown.info This halochromism is quantified by significant shifts in its maximum absorption wavelength (λmax). researchgate.net

Under acidic conditions (pH below 4.4), the protonated form of Methyl Red exhibits a principal absorption maximum at approximately 520-525 nm, which is responsible for its characteristic red color. docbrown.infonih.govrsc.orgscispace.com As the pH increases towards the alkaline range (pH above 6.2), the molecule is deprotonated, leading to a shift in the absorption maximum to a shorter wavelength of about 430-435 nm, resulting in a yellow solution. docbrown.infonih.govweebly.com The transition occurs in the pH range of 4.4 to 6.2, with an intermediate orange color observed around pH 5 when both the acidic and basic forms are present in roughly equal concentrations. docbrown.info Theoretical calculations and experimental data confirm that in strongly acidic solutions (pH < 2.9), the peak around 520 nm dominates, while in neutral to basic conditions (pH > 6.8), the peak around 430 nm is prominent. scispace.compku.edu.cn

Table 1: pH-Dependent Absorption Characteristics of Methyl Red

| pH Range | Molecular Form | Observed Color | Absorption Maximum (λmax) |

| < 4.4 | Protonated (HMR) | Red | ~520-525 nm docbrown.infonih.govrsc.org |

| 4.4 - 6.2 | Mixture of HMR and MR⁻ | Orange | Isosbestic point |

| > 6.2 | Deprotonated (MR⁻) | Yellow | ~430-435 nm docbrown.infonih.gov |

Methyl Red exhibits significant solvatochromism, meaning its absorption spectrum is sensitive to the polarity of the solvent. researchgate.netrsc.org This phenomenon arises from differential solvation of the ground and excited electronic states of the dye molecule. nih.gov In polar solvents like ethanol (B145695) and water, an absorption band around 425-430 nm is typically dominant. rsc.orgnih.gov Conversely, in apolar solvents, a band at a longer wavelength, around 500 nm, becomes more pronounced. rsc.org

The direction of the spectral shift can vary. A bathochromic shift (red shift) to a longer wavelength with increasing solvent polarity is often observed, which is termed positive solvatochromism. nih.govresearchgate.net This is attributed to strong dipole-dipole interactions between the polar methyl red molecule and polar solvent molecules. pku.edu.cn However, in certain complex systems, such as in the presence of surfactants in an ethanol-water binary solvent, a hypsochromic shift (blue shift) to a shorter wavelength can occur, indicating negative solvatochromism. nih.gov The specific interactions, including hydrogen bonding and dielectric enrichment in the solvent shell around the dye, dictate the nature and magnitude of the solvatochromic shifts. nih.govresearchgate.net

Spectroscopic analysis reveals that the protonated and deprotonated forms of Methyl Red have distinct structural and electronic characteristics.

The protonated form , which exists in acidic solutions, is not a single species but rather a tautomeric equilibrium between two main structures: an ammonium (B1175870) ion and an azonium ion . nih.govrsc.org The ammonium tautomer results from protonation at the nitrogen atom of the dimethylamino group. rsc.org The azonium tautomer involves protonation of one of the nitrogen atoms in the azo bridge (–N=N–). nih.govrsc.org For ortho-methyl red, the azonium form is considered the predominant and more stable structure because it is stabilized by a quinoidal resonance system and an intramolecular hydrogen bond with the ortho-position carboxylic acid group. nih.govrsc.org The azonium form is responsible for the strong absorption band around 520 nm. rsc.org

The well-defined and pH-sensitive absorption bands of this compound make it a valuable reagent in quantitative spectrophotometric assays. One primary application is the spectrophotometric determination of its own acid dissociation constant (pKa). scribd.comscribd.com By measuring the absorbance at the λmax of the acidic and basic forms in a series of buffer solutions with known pH, the relative concentrations of the two forms can be calculated using the Beer-Lambert law, which in turn allows for the calculation of the pKa value. scribd.com

Furthermore, Methyl Red is employed as a chromogenic agent for the quantitative determination of other substances, such as pharmaceuticals. For example, a spectrophotometric method for quantifying lercanidipine (B1674757) hydrochloride has been developed. uran.uaresearchgate.net The method is based on the formation of a 1:1 ion-pair complex between the drug and the dye, which can be measured at a specific wavelength (e.g., 498 nm). uran.uauran.ua The intensity of the color of the resulting complex is proportional to the concentration of the drug, enabling its quantification in dosage forms like tablets. uran.uaresearchgate.net

Nuclear Magnetic Resonance (NMR) Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of Methyl Red. Both ¹H (proton) and ¹³C NMR have been used for its characterization. imist.maimist.ma

Computational studies using Density Functional Theory (DFT) have been performed to predict the ¹H and ¹³C NMR chemical shifts, which can then be compared to experimental data. imist.maimist.ma These calculations help in assigning the signals observed in the experimental spectra to specific atoms within the molecule. imist.ma

Experimental spectra are often recorded in deuterated solvents like deuterated chloroform (B151607) (CDCl₃). imist.maguidechem.com In ¹H NMR, the protons of the two methyl groups attached to the nitrogen atom (N(CH₃)₂) give a characteristic signal. imist.ma Similarly, in ¹³C NMR, the carbon atoms of these methyl groups, as well as the various aromatic and carboxyl carbons, produce distinct signals. imist.ma For instance, the experimental ¹³C NMR chemical shift for the methyl carbons in CDCl₃ is observed at approximately 40 ppm. imist.ma

Table 2: Selected Experimental and Calculated NMR Chemical Shifts (δ) for Methyl Red

| Nucleus | Group | Solvent | Experimental Shift (ppm) | Calculated Shift (ppm) |

| ¹H | -N(CH ₃)₂ | DMSO-d6 | 3.111 imist.ma | 28.95 - 29.5 imist.ma |

| ¹³C | -N(C H₃)₂ | CDCl₃ | ~40.0 imist.ma | ~149.5 imist.ma |

Note: Calculated values are from DFT studies and can differ significantly from experimental values due to the simplified models (e.g., in-vacuo calculation) and basis sets used. The value for the ¹H experimental shift is from a study that also reports the calculated shift in the same publication. imist.ma

Mass Spectrometry (MS) Analysis of this compound and its Fragments

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The chemical formula of this compound is C₁₅H₁₆ClN₃O₂ with a molecular weight of 305.76 g/mol . acs.orgavantorsciences.com

Electron Ionization (EI) is a common MS technique used for the analysis of Methyl Red. In EI-MS, the spectrum typically shows the molecular ion of the free base (after loss of HCl) rather than the hydrochloride salt. The molecular ion (M⁺) for Methyl Red (C₁₅H₁₅N₃O₂) has a mass-to-charge ratio (m/z) of 269. nih.govchemicalbook.com

The mass spectrum also displays a series of fragment ions that provide structural information. The fragmentation pattern is characteristic of the molecule's structure, involving cleavages at the azo linkage and within the aromatic rings.

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of Methyl Red

| m/z | Relative Intensity | Possible Fragment Ion/Structure |

| 269 | 53.1% | [M]⁺, Molecular ion of Methyl Red free base chemicalbook.com |

| 253 | 15.2% | [M - O]⁺ or [M - NH₂]⁺ |

| 224 | 8.6% | [M - COOH]⁺ |

| 148 | 26.2% | [C₉H₁₀N₂]⁺ |

| 120 | 100% | [C₈H₁₀N]⁺, [N(CH₃)₂C₆H₄]⁺ |

| 105 | 15.4% | [C₇H₅N]⁺ |

| 92 | 4.9% | [C₆H₄N]⁺ |

| 77 | 14.9% | [C₆H₅]⁺, Phenyl group |

Data sourced from a reference mass spectrum for Methyl Red. chemicalbook.com

Computational Chemistry Approaches to this compound

Computational chemistry provides powerful tools to investigate the behavior of this compound at an atomic and electronic level. These methods complement experimental findings by offering detailed insights into its structure, properties, and interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. als-journal.com For this compound, DFT calculations are instrumental in understanding its electronic properties, which are fundamental to its function as a pH indicator.

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's reactivity and electronic transitions. rsc.org A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited, which can correlate with the absorption of lower-energy light (a red shift in the spectrum). rsc.org

Studies have employed DFT to analyze the electronic structure of Methyl Red in its different protonation states. For instance, in its protonated form (the red form at low pH), the azonium tautomer is stabilized by a quinoidal resonance structure and intramolecular hydrogen bonding. nih.gov DFT calculations can model this charge distribution and the resulting molecular geometry. The calculated electronic structure helps to explain the observed color change. The protonation of the azo group leads to a significant alteration in the electronic distribution and a decrease in the HOMO-LUMO energy gap, resulting in the absorption maximum shifting to a longer wavelength (around 525 nm). pku.edu.cnrsc.org

Furthermore, DFT can be used to calculate the projected density of states (PDOS), which shows the contribution of different atoms or orbitals to the total density of states. researchgate.net This analysis reveals which parts of the this compound molecule are most involved in the electronic transitions responsible for its color. The partial charge density in the valence band maximum (VBM) and conduction band minimum (CBM) can also be visualized, providing a clear picture of the electron density redistribution upon excitation. researchgate.net

The accuracy of DFT calculations can be enhanced by considering the solvent environment, often through models like the Polarizable Continuum Model (PCM). pku.edu.cn This is particularly important for a molecule like this compound, whose properties are highly dependent on the surrounding medium.

Table 1: Representative DFT-Calculated Electronic Properties

| Property | Description | Typical Finding for Methyl Red |

|---|---|---|

| HOMO-LUMO Gap (Egap) | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Decreases upon protonation, leading to a red shift in the absorption spectrum. rsc.orgpku.edu.cn |

| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Shows significant redistribution upon protonation, particularly around the azo group and the dimethylamino group. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack, respectively. als-journal.com |

This table provides a generalized summary of findings from typical DFT studies on azo dyes and related compounds.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations are particularly useful for understanding its interactions with solvent molecules, surfaces, and other solutes.

MD simulations can model the hydration of this compound in aqueous solution, revealing the structure and dynamics of the surrounding water molecules. These simulations can show how water molecules form hydrogen bonds with the polar groups of the dye, such as the carboxylic acid and the protonated azo group. The arrangement of solvent molecules can significantly influence the dye's conformation and electronic properties.

In the context of adsorption, MD simulations can elucidate the process by which this compound binds to a material's surface. For example, simulations have been used to study the adsorption of Methyl Red onto various adsorbents. researchgate.net These simulations can reveal the key interactions driving the adsorption process, which may include:

By analyzing the simulation trajectory, researchers can determine the preferred orientation of the adsorbed molecule and calculate the binding free energy, which indicates the strength of the adsorption. nih.gov For instance, a study on the adsorption of Methyl Red onto a lead-based polymeric compound used MD simulations to show that the adsorption mechanism involves a combination of covalent, π-π, electrostatic, and van der Waals interactions. researchgate.net

Table 2: Information Obtainable from MD Simulations of this compound

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Can be used to analyze the structure of the hydration shell around the dye molecule. nih.gov |

| Binding Free Energy | The change in Gibbs free energy upon binding of the dye to a surface or another molecule. | Quantifies the affinity of Methyl Red for an adsorbent. nih.gov |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or molecule structures. | Assesses the stability of the molecule's conformation over the simulation time. |

| Interaction Fraction | The fraction of time a specific interaction (e.g., hydrogen bond) is maintained during the simulation. | Identifies the most persistent and important interactions between the dye and its environment. nih.gov |

This table outlines the types of data that can be extracted from MD simulations to understand molecular interactions.

Prediction of Spectroscopic Properties from First Principles

"First principles" or ab initio quantum chemistry methods are computational techniques that rely on the basic laws of quantum mechanics without the use of experimental data. acs.org Time-Dependent Density Functional Theory (TD-DFT) is a prominent first-principles method used to predict the electronic absorption spectra of molecules. scispace.com

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) in different protonation states and solvent environments. pku.edu.cn These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational model and aid in the interpretation of the experimental results. ijcce.ac.ir

The process involves first optimizing the ground-state geometry of the molecule using DFT. Then, TD-DFT is used to calculate the energies of the electronic excited states. The energy difference between the ground state and the first major excited state corresponds to the main absorption band in the UV-Vis spectrum.

Studies have shown that TD-DFT can successfully predict the pH-dependent spectral shifts of Methyl Red. pku.edu.cn For example, calculations can reproduce the red shift observed when the pH is lowered, as the molecule transitions from its deprotonated (yellow) form to its protonated (red) azonium form. nih.govpku.edu.cn The calculations can also account for solvatochromism—the change in color with solvent polarity—by incorporating solvent models. pku.edu.cn The choice of functional and basis set in the DFT calculations is crucial for obtaining accurate predictions. ijcce.ac.ir

Beyond UV-Vis spectra, first-principles calculations can also predict other spectroscopic properties, such as vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. ijcce.ac.ir Comparing these predicted spectra with experimental data provides a powerful way to confirm the molecular structure and understand the vibrational modes associated with different functional groups.

Table 3: Comparison of Experimental and Predicted Spectroscopic Data for Methyl Red

| Spectroscopic Property | Experimental Value (Approximate) | Predicted Value (TD-DFT) | Significance |

|---|---|---|---|

| λmax (Deprotonated Form, pH > 6.2) | ~430 nm rsc.org | ~430 nm pku.edu.cn | Corresponds to the yellow color in basic solutions. |

| λmax (Protonated Form, pH < 4.4) | ~520-525 nm pku.edu.cnrsc.org | ~520 nm pku.edu.cn | Corresponds to the red color in acidic solutions. |

| Vibrational Frequencies (e.g., N=N stretch) | Varies | Can be calculated | Helps assign peaks in experimental IR/Raman spectra to specific molecular motions. |

Note: The predicted values are highly dependent on the level of theory (functional, basis set) and the solvent model used in the calculation. The values presented are representative based on published studies.

Computational Modeling of Adsorption Mechanisms

Computational modeling plays a crucial role in understanding how this compound adsorbs onto various materials, a process relevant to both environmental remediation and analytical applications. These models, often combining quantum mechanics (like DFT) and classical mechanics (like MD simulations), provide a molecular-level picture of the adsorption process. researchgate.netnih.gov

DFT calculations can be used to investigate the interaction energy between a single Methyl Red molecule and a model of the adsorbent surface. By calculating the adsorption energy for different orientations and binding sites, the most stable adsorption configuration can be identified. These calculations can also reveal the nature of the chemical bonding, such as whether the interaction is primarily physical (physisorption) or chemical (chemisorption). researchgate.net For instance, the adsorption of Methyl Red on a material can be modeled as a donor-acceptor reaction, which can be analyzed using quantum mechanics. researchgate.net

Molecular dynamics and Monte Carlo simulations can then be used to study the collective behavior of many dye molecules at the interface with the adsorbent. researchgate.net These simulations can model the entire adsorption process, from the diffusion of the dye in solution to its eventual binding on the surface. They help in understanding how factors like pH, temperature, and initial dye concentration affect the adsorption capacity and kinetics, which can be compared with experimental isotherm and kinetic models like the Langmuir, Freundlich, and pseudo-second-order models. researchgate.netnih.gov

For example, computational modeling has been used to study the adsorption of Methyl Red on materials like modified clays (B1170129) and metal-organic frameworks (MOFs). mdpi.comresearchgate.net In the case of adsorption on a poly(diallyldimethylammonium) chloride-modified clay, modeling suggested that electrostatic interactions are a key driving force. mdpi.com For adsorption on the MIL-53(Fe) MOF, computational and experimental data indicated that the process is endothermic and involves a combination of physical and chemical interactions. researchgate.net

Table 4: Computational Models for Adsorption of Methyl Red

| Modeling Technique | Information Provided | Example Application |

|---|---|---|

| Quantum Mechanics (DFT) | Adsorption energy, bond formation, charge transfer, electronic structure changes. researchgate.net | Determining the binding energy of Methyl Red on a specific site of a graphene oxide sheet. |

| Molecular Dynamics (MD) | Adsorption pathway, orientation of adsorbed molecules, role of solvent, binding free energy. researchgate.net | Simulating the self-assembly of Methyl Red molecules on a hydrophobic surface. |

| Monte Carlo (MC) | Equilibrium distribution of molecules between solution and adsorbent surface. researchgate.net | Predicting the adsorption isotherm for Methyl Red on a porous polymer. |

| Kinetic Models (e.g., Pseudo-second-order) | Rate of adsorption, mechanism of adsorption (physi- vs. chemisorption). researchgate.netnih.gov | Analyzing experimental data to determine if the adsorption of Methyl Red onto biomass is rate-limited by chemical reaction. |

Research on Methyl Red Hydrochloride in Biological and Microbiological Systems

Methyl Red Hydrochloride in Microbiological Assays

This compound is a key reagent in several standard microbiological tests designed to differentiate and identify bacteria based on their metabolic pathways.

Application in Agar (B569324) Plate Media Preparation

This compound is incorporated into various culture media to act as a pH indicator, allowing for the direct visualization of pH changes resulting from microbial growth and metabolism. gspchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com This is particularly useful in preparing agar plates for microbiological studies where differentiation of bacteria based on their fermentation of specific carbohydrates is desired. gspchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com The color change of the indicator within the agar provides a clear visual cue about the metabolic byproducts of the colonies growing on the surface.

This compound as a Biological Stain

Beyond its role as a pH indicator, this compound is also utilized as a biological stain in various applications, including the visualization of protozoa, living cells, and for histological purposes. gspchem.comchemimpex.comchemimpex.com

Staining of Protozoa and Living Cells

This compound can be used as a vital stain for observing protozoa and other living cells. gspchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com Vital staining involves the use of dyes that can be taken up by living cells without immediately killing them, allowing for the observation of cellular structures and processes in their active state. rsscience.com When used in appropriate dilutions, Methyl Red can stain certain cellular components, aiding in the differentiation of viable from non-viable cells based on their ability to uptake the dye.

Histological Applications of this compound

In the field of histopathology, Methyl Red has a specific use in demonstrating the acidic nature of tissues and identifying the presence of organisms with acidic cell walls. wikipedia.org It is also employed as a biological stain in histological studies, contributing to the visualization and differentiation of various tissue components. chemimpex.comchemimpex.com Its ability to change color based on pH makes it a useful tool in certain histological staining procedures where pH differences in tissues are of interest. wikipedia.org

Research on this compound in Food Science

This compound finds applications in food science research, primarily related to food microbiology and quality assessment. gspchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com Its use in microbiological assays, as described earlier, is crucial for identifying bacterial contamination in food products. chemicals.co.uk For example, the Methyl Red test is used to detect enteric bacteria, which can be indicators of fecal contamination and potential pathogens in food and beverages. chemicals.co.uksigmaaldrich.comsigmaaldrich.com

Additionally, Methyl Red has been utilized as a tracer to assess the penetration of substances into food packaging materials. gspchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com It has also been investigated as a component of an indicator system to examine the quality of pork. gspchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com

Tracer for Assessing Food Penetration into Packaging

This compound serves as a valuable tool in food science as a tracer dye to visually assess the penetration of food substances into packaging materials. chemicalbook.comgspchem.comsigmaaldrich.comsigmaaldrich.com This application is crucial for evaluating the integrity and barrier properties of packaging, ensuring that it effectively protects the food product from contamination and interaction with the packaging itself. The principle behind its use lies in its distinct color, which allows researchers to track the extent and pathways of migration.

The process of chemical migration from packaging to food can occur through several mechanisms, including direct contact, diffusion, and permeation. mdpi.com When a substance from the food product moves into or through the packaging material, it is known as penetration or permeation. mdpi.com By incorporating a colored tracer like Methyl Red into a food simulant or the food product itself, researchers can visually observe and measure how far the dye penetrates the packaging material over time and under various conditions (e.g., temperature, contact time). mdpi.com This method helps in identifying potential structural weaknesses in the packaging and in validating the performance of new packaging materials designed to have enhanced barrier characteristics. chemicalbook.comsigmaaldrich.com

Indicator Component for Pork Quality Examination

This compound is utilized as a component in indicator systems designed to examine the quality and freshness of pork. chemicalbook.comgspchem.comsigmaaldrich.comsigmaaldrich.com The spoilage of protein-rich foods like pork is accompanied by the production of volatile nitrogen compounds, such as ammonia (B1221849) and various amines, collectively known as Total Volatile Basic Nitrogen (TVB-N). mdpi.comresearchgate.net These compounds increase the pH in the headspace of the package, a change that can be detected by a pH-sensitive dye like Methyl Red. mdpi.comuq.edu.au

In a notable study, an indicator label for monitoring lean pork freshness was developed using a mixture of bromothymol blue and Methyl Red in a 3:2 ratio. uq.edu.auresearchgate.net This mixed indicator was chosen to expand the range of color change, providing a more distinct visual assessment of spoilage. uq.edu.au The indicator label demonstrated a clear and sequential color change that correlated with the freshness status of pork stored at 5°C. researchgate.net The research established a strong link between the indicator's color, TVB-N levels, microbial counts, and sensory scores, validating its effectiveness. researchgate.net

Table 1: Correlation of Mixed Indicator (Bromothymol Blue & Methyl Red) Color with Pork Freshness Status

| Storage Period (at 5°C) | Pork Freshness Status | Indicator Label Color | Corresponding TVB-N Content |

|---|---|---|---|

| Days 0–3 | Fresh | Red | Below spoilage threshold |

| Days 4–5 | Medium Fresh | Goldenrod | Approaching spoilage threshold |

| Days 6–8 | Spoiled | Green | Exceeding spoilage threshold |

Data sourced from research on colorimetric labels for monitoring lean pork freshness. uq.edu.auresearchgate.net

Another study used an indicator composed of 0.066% methyl red in ethanol (B145695) mixed with 0.066% bromocresol green in ethanol (1:1 w/v) for the determination of VBN in pork during storage. animbiosci.org These applications highlight the role of Methyl Red in creating simple, visual tools for the real-time assessment of meat quality, which can help reduce food waste and enhance consumer confidence. researchgate.net

Integration into Smart Packaging for Freshness Sensing

The principle of using Methyl Red to detect spoilage byproducts has been extended to the development of "smart" or "intelligent" packaging. researchgate.net This technology integrates sensing systems into packaging to monitor food quality in real-time. researchgate.net Methyl Red-based indicators are incorporated into films or labels that are placed inside food packages, providing a direct visual cue of the product's freshness. sdiarticle4.comjournalafsj.com

One area of research focused on creating a freshness sensor for tilapia fillets using a Methyl Red indicator film. journalafsj.comresearchgate.net As fish spoils, it produces volatile bases that alter the pH, causing the Methyl Red indicator to change color. researchgate.net A study analyzing different concentrations of Methyl Red found that a 0.05% concentration in the indicator film provided the most rapid color change response to the spoilage of tilapia fillets stored at room temperature (approx. 25°C). journalafsj.comresearchgate.net The observed color change from yellow to reddish-orange correlated directly with an increase in Total Volatile Base Nitrogen (TVBN) and Total Plate Count (TPC), confirming the decline in the fish's quality. journalafsj.comresearchgate.net

Table 2: Performance of Methyl Red-Based Sensor for Tilapia Freshness

| Parameter | Finding | Significance |

|---|---|---|

| Optimal Indicator Concentration | 0.05% Methyl Red | Showed the most rapid color response to spoilage. journalafsj.comresearchgate.net |

| Observed Color Change | Yellow to Reddish-Orange | Indicated a decrease in freshness quality. researchgate.net |

| Correlated Spoilage Markers | Increase in TVBN and TPC | Validated that color change reflects microbial and chemical spoilage. journalafsj.comresearchgate.net |

| Time to First Response | Color change observed at the 7th hour of storage | Demonstrates utility for monitoring freshness over a short shelf life at room temperature. journalafsj.com |

Data sourced from research on Methyl Red indicators for smart packaging of tilapia fillets. journalafsj.comresearchgate.net

Such intelligent packaging systems offer a non-destructive and easy-to-interpret method for monitoring the freshness of perishable foods like fish and meat, providing valuable information directly to consumers and retailers. researchgate.netresearchgate.net

Studies on Interactions with Biomolecules (e.g., Proteins)

This compound's interactions with biomolecules, particularly proteins, have been a subject of scientific investigation. These studies are fundamental to understanding its behavior in biological systems and its applications in biochemical assays. chemimpex.com Research has confirmed that Methyl Red binds to proteins such as bovine serum albumin (BSA) and human serum albumin (HSA). nih.govresearchgate.net

A detailed study investigated the binding of Methyl Red to a FMN-dependent azoreductase (AzoA), an enzyme from Enterococcus faecalis. nih.gov Through in silico docking and experimental validation, researchers identified the specific interactions that stabilize Methyl Red within the enzyme's active site. The binding is facilitated by an interaction network involving approximately 12 amino acid residues from two different protein chains. nih.gov This network includes both hydrogen bonds and hydrophobic interactions. The analysis revealed that the azo group of the bound Methyl Red is positioned approximately 4.69 Å from the N5 atom of the flavin mononucleotide (FMN) cofactor, a critical distance for the enzyme's reduction reaction. nih.gov

In another study, the interaction between a palladium (II) pincer complex of Methyl Red and Human Serum Albumin (HSA) was examined using fluorescence and circular dichroism spectroscopy. researchgate.net The findings suggested a dynamic quenching mechanism, where the complex interacts with HSA. According to Förster's non-radiative energy transfer theory, the distance between the Methyl Red complex and the Tryptophan-214 residue of HSA was calculated to be about 5.06 Å. researchgate.net Molecular docking studies further predicted that the complex preferably binds within the pocket of subdomain IIA of HSA. researchgate.net

Table 3: Research Findings on Methyl Red Interactions with Proteins

| Protein Studied | Methodology | Key Findings |

|---|---|---|

| FMN-dependent azoreductase (AzoA) | Molecular Docking, Site-Directed Mutagenesis | Binding is stabilized by ~12 residues via hydrogen bonds and hydrophobic interactions. The azo group is positioned ~4.69 Å from the FMN cofactor. nih.gov |

| Human Serum Albumin (HSA) | Fluorescence Spectroscopy, Molecular Docking | A Pd(II) complex of Methyl Red interacts with HSA via dynamic quenching. The binding distance to Trp214 was calculated as ~5.06 Å. researchgate.net |

| Bovine Serum Albumin (BSA) | General Binding Studies | Methyl Red is known to bind to BSA. nih.gov |

This table summarizes key findings from studies on the interaction of Methyl Red and its complexes with specific proteins. nih.govresearchgate.netnih.gov

These studies provide molecular-level insights into how Methyl Red docks with and is stabilized by proteins, which is crucial for its use as a marker in biochemical research. chemimpex.comnih.gov

Advanced Applications of Methyl Red Hydrochloride in Analytical Chemistry

Research on Methyl Red Hydrochloride in Sensor Development

The sensitivity of Methyl Red to pH changes has made it a candidate for the development of various optical and chemical sensors. researchgate.netrsc.org Researchers are immobilizing the dye within polymer matrices or on solid supports to create sensing materials that can detect changes in their environment. rsc.orgacs.orgmdpi.com These sensors translate a chemical change (a shift in pH) into a measurable optical signal (a change in color or fluorescence). scispace.com

An innovative area of research involves creating dual-responsive sensors that can simultaneously measure both pH and temperature. This is achieved by coupling the inherent color-changing properties (halochromism) of dyes like Methyl Red with the thermoresponsive behavior of certain polymers. rsc.org

One study detailed the synthesis of copolymers based on a constitutional isomer of Methyl Red. rsc.org These polymers were designed to be sensitive to both pH and temperature changes. The research found that the absorption spectrum of the polymer shifted with both protonation (pH change) and heating, demonstrating a dual-sensing capability. rsc.org This coupling of thermoresponsiveness with the thermochromism of the azo dye enhances the optical response, making such materials attractive for creating advanced polymeric optical sensors. acs.orgrsc.org

Table 1: Research Findings on Methyl Red-Based Dual pH and Temperature Sensors

| Feature | Description | Source |

| Concept | Coupling the thermoresponsiveness of polymers with the inherent thermochromism of azo dyes like Methyl Red. | rsc.org |

| Material | Copolymers synthesized from monomers based on a constitutional isomer of Methyl Red, hydrophilic monomers, and a photocrosslinker. | rsc.org |

| Mechanism | The polymer exhibits both halochromism (color change with pH) and thermochromism (color change with temperature). | rsc.org |

| Observed Effect | The wavelength maximum of the protonated polymer in an acidic solution showed a red shift from 500 nm at 7.8 °C to 507 nm at 59.4 °C. | rsc.org |

| Application | Development of polymeric optical sensors capable of measuring pH and temperature simultaneously. | acs.orgrsc.org |

"Smart sensors" and "intelligent packaging" represent a significant advancement in monitoring technology, particularly in the food industry. rsc.orgresearchgate.net These devices provide real-time, easily interpretable information about the condition of a product. Methyl Red has been successfully integrated into such systems.

A notable application is the development of an on-package dual-sensor label for monitoring beef freshness in real-time. researchgate.net The label incorporates two pH indicators, Methyl Red and Bromocresol purple, which respond to the increase in pH caused by volatile amines produced during meat spoilage. researchgate.net The clear color change of the Methyl Red component from red to yellow provides a simple, visual cue that the product is deteriorating. researchgate.net This type of smart indicator correlates well with traditional spoilage metrics like total volatile basic amine (TVBN) levels and can function at both room and chiller temperatures. researchgate.net This technology offers a practical and low-cost method for monitoring the freshness of packaged goods. rsc.orgresearchgate.net

Table 2: Applications of Methyl Red in Smart Sensors

| Application Area | Sensor Description | Mechanism of Action | Source |

| Food Freshness Monitoring | On-package dual-sensor label for beef. | Methyl Red changes color from red to yellow in response to pH increase from spoilage-related volatile amines. | researchgate.net |

| General pH Monitoring | Integration of Methyl Red with electronic sensors. | Combines the dye's colorimetric response with electronic systems for automated data acquisition and monitoring. | gspchem.com |

| Smart Packaging | Indicator dye systems integrated into a polymer matrix. | The dye is encapsulated but allows diffusion of protons, causing a color change in response to pH shifts from CO2 or other spoilage byproducts. | rsc.org |

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions linked by organic molecules. rsc.orgresearchgate.net Their large surface area and tunable structures make them ideal candidates for sensing applications. researchgate.net Recent research has focused on incorporating Methyl Red into MOF structures to create colorimetric gas sensors.

One line of research involves synthesizing a Methyl Red-based linker and incorporating it into a UiO-66 based MOF. rsc.orgrsc.org This creates a material that is highly selective and sensitive to ammonia (B1221849) gas. The acidic nature of the MOF stabilizes the red, protonated form of the Methyl Red linker. rsc.org When exposed to basic ammonia vapor, the indicator deprotonates and changes to a distinct yellow color. rsc.orgrsc.org This color change is reversible and specific to ammonia, as other base vapors did not elicit the same response. rsc.orgrsc.org The sensitivity of the MOF can be tuned by varying the amount of the Methyl Red linker incorporated into the structure. rsc.org

In another application, Methyl Red has been used as a colorimetric indicator within a different MOF (CD-MOF-1) for the detection of carbon dioxide. researchgate.netnih.gov The MOF crystals, which are yellow in the presence of the indicator, turn red when they adsorb acidic CO2 gas. researchgate.netnih.gov This color change is also reversible and provides a simple visual method for detecting the presence of CO2. nih.gov These MOF-based sensors have potential applications in health and safety, such as monitoring for ammonia leaks from future shipping vessels that may use it as fuel. rsc.org

Table 3: Research on Methyl Red-Based MOF Gas Sensors

| Target Gas | MOF System | Sensing Mechanism | Color Change | Source |

| Ammonia (NH₃) | UiO-66 with a Methyl Red-based linker. | The acidic MOF stabilizes the red form of the linker, which reacts with the basic ammonia gas. | Red to Yellow (Reversible) | rsc.orgrsc.org |

| Carbon Dioxide (CO₂) | CD-MOF-1 with a Methyl Red indicator. | The MOF adsorbs acidic CO₂ gas, causing the entrapped indicator to change color. | Yellow to Red (Reversible) | researchgate.netnih.gov |

Electrochemical Studies of this compound

The electrochemical behavior of Methyl Red allows for its application in the fabrication of sensors and in studies of electrocatalytic processes.

Electropolymerization for Sensor Fabrication

Electropolymerization is a technique used to form a thin polymer film on an electrode surface, creating a modified electrode with specific sensing capabilities. mdpi.com The electropolymerization of Methyl Red onto electrode surfaces, such as glassy carbon electrodes (GCE), is a key step in the fabrication of novel electrochemical sensors. abechem.com This process can be achieved by cycling the potential in a buffer solution containing the Methyl Red monomer. abechem.com The resulting poly(Methyl Red) film enhances the electrode's sensitivity and selectivity for detecting various analytes. mdpi.comabechem.com

One notable application is the development of a sensor for uric acid, where a GCE was first modified with sodium molybdate (B1676688) and then electropolymerized with Methyl Red. abechem.com This dual-modified electrode exhibited high sensitivity for uric acid detection at a physiological pH of 7.4. abechem.com The electropolymerization conditions, including the number of cycles and monomer concentration, are crucial as they significantly affect the thickness and properties of the polymeric film, and thus the sensor's response. mdpi.com

Similarly, sensors for other compounds, such as paracetamol, have been fabricated using poly(Methyl Red) films in combination with other nanomaterials like titanium dioxide-graphene composites. nih.gov These sensors demonstrate good reproducibility and low limits of detection. nih.gov The principle of molecularly imprinted polymers (MIPs) has also been combined with electropolymerization, where the polymer is formed in the presence of a template molecule. acs.orgresearchgate.net This creates specific recognition sites within the polymer, leading to highly selective sensors. acs.orgresearchgate.net

Table 1: Examples of Electropolymerized Methyl Red-Based Sensors

| Analyte | Electrode Modification | Detection Limit | Reference |

| Uric Acid | Sodium Molybdate/Poly(Methyl Red) on GCE | 3.020 x 10⁻⁵ M | abechem.com |

| Paracetamol | Poly(Methyl Red)/TiO₂-Gr on GCE | 0.025 µM | nih.gov |

| Cyclocreatine Phosphate | Poly(o-phenylenediamine) MIP | 2.47 x 10⁻¹⁰ mol/L | acs.org |

| Tartrazine | Molecularly Imprinted Polymer on GCE | 1.1 nM | researchgate.net |

This table showcases various analytes that can be detected using sensors fabricated with electropolymerized Methyl Red, highlighting the electrode modifications and achieved detection limits.

Electrocatalytic Oxidation Research

The electrocatalytic oxidation of Methyl Red has been investigated as a model for the degradation of organic pollutants in wastewater. researchgate.net Studies have explored the efficiency of different anode materials, such as Ti/Ru₀.₃Ti₀.₇O₂ and Ti/Pt, in the galvanostatic electrolysis of Methyl Red solutions. researchgate.net These studies aim to achieve complete decoloration and total organic carbon (TOC) removal under various operating conditions like current density and temperature. researchgate.net

The process can occur through direct oxidation on the anode surface or indirect oxidation mediated by electrochemically generated species like active chlorine from the addition of NaCl. researchgate.net The presence of halide salts has been shown to increase the mineralization rate. researchgate.net Research has also identified byproducts generated during the electrochemical oxidation, noting that chlorinated compounds formed during mediated oxidation can be completely eliminated by the end of the process. researchgate.net This suggests that electrocatalytic oxidation can be a viable method for the purification of effluents containing such dyes. researchgate.net

Chromatographic Methods for this compound Analysis and Separation

Chromatographic techniques are powerful tools for the separation and analysis of components in a mixture. For Methyl Red, these methods are particularly relevant for its extraction from industrial wastewater.

Counter Current Chromatography (CCC) for Extraction from Wastewater

Counter Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that does not require a solid support matrix. scirp.orgsemanticscholar.org This method has been successfully applied for the rapid and continuous extraction of Methyl Red from wastewater. scirp.orgsemanticscholar.org A specific variant, Low Speed Counter Current Chromatography (LSCCC), has been developed for this purpose, using xylene as an extractant. scirp.orgsemanticscholar.org

The efficiency of the extraction is influenced by several factors, including the pH of the aqueous solution, the concentration of the dye, and the ratio of the organic to the aqueous phase. scirp.orgresearchgate.net Optimal extraction of Methyl Red is achieved at a pH range of 2 to 4.5. scirp.orgsemanticscholar.org Under optimized conditions, this technique has demonstrated high recovery rates, with up to 99.8% of the dye extracted in just 5 minutes. semanticscholar.orgresearchgate.net The extracted Methyl Red can then be back-extracted into a sodium hydroxide (B78521) solution for recovery. semanticscholar.org

Table 2: Optimized Conditions for Methyl Red Extraction using LSCCC

| Parameter | Optimal Range/Value | Extraction Efficiency | Reference |

| pH | 2.0 - 4.5 | Maximum | scirp.orgsemanticscholar.org |

| Initial Dye Concentration | 2 x 10⁻⁴ to 8 x 10⁻⁴ mol·L⁻¹ | High | scirp.orgsemanticscholar.org |

| Equilibration Time | 5 minutes | 99.8% | semanticscholar.orgresearchgate.net |

| Solvent System | Xylene-water (1:1 v/v) | High | researchgate.net |

This table summarizes the optimal parameters for the extraction of Methyl Red from wastewater using the Low Speed Counter Current Chromatography (LSCCC) technique.

Advanced Spectroscopic Methods for this compound Quantification

Spectroscopic methods, particularly UV-Vis spectrophotometry, are widely used for the quantitative analysis of Methyl Red in various samples.

UV-Vis Spectrophotometric Determination in Complex Matrices

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for determining the concentration of Methyl Red in solutions. researchgate.neturan.ua The method is based on measuring the absorbance of the Methyl Red solution at its wavelength of maximum absorption (λmax). researchgate.net The λmax for Methyl Red varies with pH, with the acidic form (HMR) showing a peak around 520 nm and the basic form (MR⁻) having a peak around 435 nm. researchgate.net

For the determination of Methyl Red in complex matrices like wastewater, preconcentration steps are often necessary to improve the sensitivity and overcome interferences. researchgate.net One such technique is vortex-assisted deep eutectic solvent-based liquid phase extraction (VA-DES-LPE), which has been developed as a green and sensitive method for the preconcentration of Methyl Red before its spectrophotometric determination. researchgate.net This method has achieved a low limit of detection (LOD) of 2.3 µg/L and a limit of quantification (LOQ) of 7.5 µg/L. researchgate.net

UV-Vis spectrophotometry has also been employed to determine the pKa (acid dissociation constant) of Methyl Red by measuring the absorbance of solutions at different pH values. scribd.com Furthermore, this technique is used in the development of methods for the quantification of other substances, where Methyl Red acts as a reagent. For instance, a spectrophotometric method for the determination of lercanidipine (B1674757) hydrochloride in tablets was developed using Methyl Red, with a linear range of 6.48–32.41 μg/mL. uran.ua

Table 3: Performance of a UV-Vis Spectrophotometric Method with VA-DES-LPE for Methyl Red Determination

| Parameter | Value |

| Limit of Detection (LOD) | 2.3 µg/L |

| Limit of Quantification (LOQ) | 7.5 µg/L |

| Preconcentration Factor | 35 |

| Linearity Range | 8.0 – 1000 µg/L |

| Sample Matrix | Wastewater |

This table presents the key performance characteristics of a developed UV-Vis spectrophotometric method for Methyl Red determination in wastewater, following a preconcentration step. researchgate.net

Vortex Assisted Deep Eutectic Solvent Based Liquid Phase Extraction

Vortex Assisted Deep Eutectic Solvent Based Liquid Phase Extraction (VA-DES-LPE) is a modern, green analytical chemistry technique used for the preconcentration and determination of various analytes, including Methyl Red, from aqueous samples. researchgate.netyildiz.edu.tr This method aligns with the principles of green chemistry by utilizing Deep Eutectic Solvents (DESs) as a safer and more environmentally friendly alternative to traditional volatile organic solvents. nih.gov DESs are mixtures of two or more compounds, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. nih.govmdpi.com

The VA-DES-LPE procedure for Methyl Red typically involves the use of a hydrophobic deep eutectic solvent as the extraction medium. researchgate.netacs.org The process is facilitated by vortexing, which creates a cloudy solution by dispersing the DES into the aqueous sample containing Methyl Red. This dispersion maximizes the surface area between the extraction solvent and the sample, enabling a rapid transfer of the analyte from the aqueous phase to the DES phase. Subsequent centrifugation separates the two phases, and the analyte-rich DES phase can be analyzed, commonly using UV-Vis spectrophotometry. researchgate.net

Detailed Research Findings:

A study by Atsever et al. (2021) developed a green, simple, and sensitive VA-DES-LPE method for the preconcentration and determination of Methyl Red in wastewater samples. researchgate.netyildiz.edu.tr In this research, a deep eutectic solvent composed of choline (B1196258) chloride (ChCl) as the HBA and phenol (B47542) (Ph) as the HBD was employed as the extractant. researchgate.net The efficiency of the extraction is dependent on several key parameters which were carefully optimized.

The key parameters influencing the extraction efficiency were investigated using a "one-factor-at-a-time" approach. researchgate.net The pH of the sample solution is a critical factor, with an optimal pH of 4.0 being determined for the extraction of Methyl Red. researchgate.net This is because the charge of the analyte can be influenced by the pH, affecting its solubility in the extraction solvent.

Under the optimized conditions, the method demonstrated excellent analytical performance for the determination of Methyl Red. researchgate.net The linearity of the method was established in the concentration range of 8.0 – 1000 µg/L. researchgate.net The preconcentration factor, which indicates the degree of analyte enrichment, was calculated to be 35. researchgate.net The method's applicability was successfully validated by analyzing wastewater samples, where it achieved satisfactory recovery rates of approximately 100%. researchgate.net

Table 1: Optimized Parameters for VA-DES-LPE of Methyl Red

| Parameter | Optimized Value |

| pH of Sample Solution | 4.0 |

| Buffer Solution Volume | 1.0 mL |

| Data sourced from Atsever et al. (2021). researchgate.net |

Table 2: Analytical Performance of the VA-DES-LPE Method for Methyl Red

| Parameter | Value |

| Limit of Detection (LOD) | 2.3 µg/L |

| Limit of Quantification (LOQ) | 7.5 µg/L |

| Preconcentration Factor | 35 |

| Linearity Range | 8.0 – 1000 µg/L |

| Data sourced from Atsever et al. (2021). researchgate.net |

This specific application highlights the utility of this compound in methods developed for environmental monitoring. The VA-DES-LPE technique offers a significant improvement over traditional liquid-liquid extraction methods by reducing the use of hazardous organic solvents and offering high sensitivity and efficiency. researchgate.netnih.gov

Environmental Research and Methyl Red Hydrochloride

Methyl Red Hydrochloride as an Environmental Pollutant

Azo dyes, including Methyl Red, are significant environmental pollutants due to their extensive industrial applications. scbt.com The release of these dyes into water bodies is a major concern. scialert.net

The discharge of azo dyes like Methyl Red into rivers and streams is a considerable environmental issue. scbt.com A significant portion of dyes used in industrial processes, estimated at 10 to 15%, is lost in the effluent. academicjournals.org This discharge can lead to the coloration of natural waters, which is aesthetically displeasing and can affect water transparency and the solubility of gases. scialert.netacademicjournals.org The complex and stable aromatic structure of Methyl Red makes it resistant to degradation, contributing to its persistence in aquatic environments. mdpi.com This stability also means that conventional water treatment methods may not effectively remove it. thescipub.com The presence of Methyl Red in water can lead to the formation of harmful by-products, and it is considered a mutagenic, toxic, and carcinogenic compound. mdpi.comresearchgate.net Long-term exposure to Methyl Red has been associated with health risks such as skin, eye, and digestive system irritation. mdpi.comthescipub.com

Some azo dyes have the potential to accumulate in food chains. scbt.com Once in the environment, these compounds can be ingested by aquatic organisms. scbt.com This can lead to the transfer of these substances through the food chain, eventually reaching humans. scbt.com The primary concern with the ingestion of azo dyes is their metabolic breakdown into aromatic amines by intestinal microbiota and, to a lesser extent, by liver enzymes. scbt.com Some of these resulting aromatic amines are considered procarcinogens. scbt.com

Degradation and Decolorization Studies of this compound

Various methods are being investigated for the removal and degradation of Methyl Red from wastewater, including physical, chemical, and biological approaches. mdpi.com Microbial degradation is considered a promising and environmentally friendly technique for detoxifying azo dyes. scialert.net

Microorganisms offer a viable alternative for the detoxification of azo dyes as they can completely degrade these compounds. ekb.eg The primary mechanism involves the secretion of enzymes that break down the dye molecules. ekb.eg The initial step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). ekb.eg

Several bacterial species have demonstrated the ability to decolorize and degrade Methyl Red.

Staphylococcus arlettae : A strain of Staphylococcus arlettae, designated PF4, isolated from garden soil, has shown significant potential for decolorizing Methyl Red. researchgate.netresearchgate.net This strain was capable of completely decolorizing Methyl Red at concentrations of 600 mg/L and 800 mg/L within 24 and 48 hours, respectively. researchgate.netresearchgate.net At higher concentrations of 1000 mg/L and 1200 mg/L, it achieved 89.5% and 68% decolorization, respectively, after 72 hours. researchgate.net The decolorization rate was influenced by the initial dye concentration, with the maximum rates observed at lower concentrations. researchgate.net These findings suggest that S. arlettae PF4 could be utilized in biological treatment plants for industrial effluents containing azo dyes. researchgate.netresearchgate.net

Pseudomonas aeruginosa : Various studies have highlighted the effectiveness of Pseudomonas aeruginosa in the bioremediation of Methyl Red. One study optimized conditions for a particular strain, finding maximum decolorization at a 50 ppm dye concentration, pH 9, and a temperature of 38°C. nih.gov Another study involving P. aeruginosa reported an initial degradation efficiency of 81.49%, which was further enhanced to 88.37% after optimizing process conditions. researchgate.netmdpi.com The degradation process was confirmed by the reduction of the azo bond. researchgate.net A co-culture of Pseudomonas putida and Pseudomonas aeruginosa in a microbial fuel cell achieved 95% decolorization of a 250 mg/L Methyl Red solution within 36 hours at a neutral pH. mdpi.com Research has shown that P. putida can completely decolorize 100 mg/L of Methyl Red within 24 hours. academicjournals.org

The following table summarizes the decolorization efficiency of different microorganisms on Methyl Red under various conditions.

| Microorganism | Initial Methyl Red Concentration | Decolorization Efficiency | Time | Key Conditions |

| Staphylococcus arlettae PF4 | 600 mg/L | 100% | 24 h | - |

| Staphylococcus arlettae PF4 | 800 mg/L | 100% | 48 h | - |

| Staphylococcus arlettae PF4 | 1000 mg/L | 89.5% | 72 h | - |

| Staphylococcus arlettae PF4 | 1200 mg/L | 68% | 72 h | - |

| Staphylococcus aureus | 20 mg in 750 mL | 66.07% | 12 days | Aerobic |

| Pseudomonas aeruginosa | 50 ppm | 71.39% | - | pH 9, 38°C |

| Pseudomonas aeruginosa | 20 ppm | 88.37% | 3 days | pH 9, 40°C, with glucose and urea |

| Pseudomonas putida MR1 | 100 mg/L | 99.65% | 24 h | 34°C, pH 7 |

| Aspergillus versicolor LH1 | 140 mg/L | 92.3% | 5 days | pH 6.0, with sucrose (B13894) and NaNO₃ |

| Mixed Culture | 100 mg/L | 100% | 18 h | With 200 mg/L glucose |

| Co-culture (P. putida & P. aeruginosa) | 250 mg/L | 95% | 36 h | pH 7 |

The microbial degradation of Methyl Red is facilitated by various enzymes that catalyze the breakdown of the dye molecule. The key enzymatic step is the reduction of the azo bond. ekb.eg Enzymes such as azoreductase, laccase, and tyrosinase have been identified as being involved in this process. ekb.eg

Azoreductases are enzymes that catalyze the reductive cleavage of the azo linkage, which is often the initial and rate-limiting step in the degradation of azo dyes. researchgate.net This process typically requires a reducing equivalent like NADH. researchgate.net The breakdown of Methyl Red by azoreductase results in the formation of intermediate aromatic amines, such as 2-aminobenzoic acid and N,N-dimethyl-p-phenylenediamine. thescipub.com These intermediates can then be further degraded by the microorganisms. ekb.eg Studies have shown a significant increase in the activity of enzymes like laccase, tyrosinase, and azoreductase in bacterial cultures during the degradation of Methyl Red. ekb.eg The complete degradation of Methyl Red by some bacterial strains has been confirmed through the identification of these metabolic by-products. researchgate.net

Photocatalytic Degradation

Photocatalytic degradation is a promising advanced oxidation process for breaking down organic pollutants like Methyl Red into less harmful substances. This process utilizes semiconductor materials that, upon illumination, generate highly reactive species capable of degrading the dye molecules.

Self-organized nanoporous zirconium dioxide (ZrO₂) arrays have been investigated as efficient photocatalysts for the decolorization of Methyl Red. dntb.gov.uamdpi.com These catalysts are synthesized through the anodization of zirconium foil in an aqueous electrolyte containing ammonium (B1175870) sulfate (B86663) and ammonium fluoride. mdpi.com

Research has shown that as-synthesized anodic ZrO₂ layers are crystalline and exhibit photocatalytic activity without requiring high-temperature thermal treatment. dntb.gov.uamdpi.com However, their efficiency can be significantly enhanced by annealing at a relatively low temperature of 350 °C. mdpi.com At this temperature, the catalyst exhibits its highest photocatalytic performance, achieving a 95.3% degradation of Methyl Red after 5 hours of illumination. mdpi.com The decolorization rate constant for the sample annealed at 350 °C was found to be 0.74 h⁻¹. mdpi.com

The enhanced photocatalytic activity is attributed to the crystal phase of the ZrO₂. The tetragonal phase, which is more prevalent at lower annealing temperatures, demonstrates higher photocatalytic activity than the monoclinic phase that becomes dominant at elevated temperatures. mdpi.com Higher annealing temperatures lead to a gradual decrease in photocatalytic activity. dntb.gov.uamdpi.com The degradation process is driven by the generation of electron-hole pairs in the ZrO₂ upon illumination, which in turn produce reactive superoxide (B77818) anion radicals and hydroxyl radicals that break down the Methyl Red molecules. mdpi.com

Table 1: Photocatalytic Degradation of Methyl Red using Nanoporous Anodic ZrO₂

| Annealing Temperature (°C) | Degradation Efficiency (after 5h) | Decolorization Rate Constant (h⁻¹) |

|---|---|---|

| As-synthesized | Similar to 400 °C sample | - |

| 350 | 95.3% | 0.74 |

| 400 | Lower than 350 °C sample | - |

| 500 | Lower than as-synthesized and 400 °C samples | - |

Adsorption-Based Removal from Aqueous Solutions

Adsorption is a widely studied and effective method for removing dyes like Methyl Red from water. This process involves the accumulation of the dye molecules onto the surface of a solid adsorbent material. Various materials, including biochar, modified silica (B1680970) resins, and plants, have been explored for their potential to adsorb Methyl Red.

Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising low-cost adsorbent for dye removal.

Rumex Abyssinicus Biochar: Biochar derived from the stem of Rumex abyssinicus has demonstrated high efficiency in removing Methyl Red from aqueous solutions. mdpi.comfao.orgdntb.gov.ua Prepared by pyrolysis at 500 °C, this biochar exhibits a porous and heterogeneous surface with a specific surface area of 45.8 m²/g. mdpi.comfao.orgdntb.gov.ua Under optimal conditions (pH 6, 40 minutes contact time, 0.2 g/100 mL adsorbent dose, and 70 mg/L initial dye concentration), a maximum removal efficiency of 99.2% has been achieved. mdpi.comfao.orgdntb.gov.ua

Fennel Seeds Biochar: Biochar produced from fennel seeds through physical or chemical activation has also been found to be an effective adsorbent for Methyl Red. mdpi.comnih.gov The sorption capacities of these biochars range from 26 to 135 mg/g. mdpi.comnih.gov The biochar obtained through physical activation showed a higher sorption capacity (135 mg/g) despite having a lower specific surface area (89 m²/g) compared to the chemically activated biochar (345 m²/g and 26 mg/g, respectively). mdpi.com The adsorption process was found to be more effective at higher temperatures. mdpi.comnih.gov

Silica resins modified with specific functional groups can be tailored for the efficient removal of dyes. A morpholinomethylcalix dntb.gov.uaarene immobilized silica (MIS) resin has been successfully used to remove Methyl Red from water samples. tandfonline.comtandfonline.com The maximum adsorption was achieved using a 40 mg L⁻¹ dose of the MIS-resin at a pH of 6.6. tandfonline.com

Phytoremediation utilizes plants to remove pollutants from the environment. The wetland plant Juncus effusus has been investigated for its potential to remove Methyl Red from wastewater. nih.govacs.org The plant demonstrates an experimental adsorption capacity of 1.038 mg g⁻¹ of wet plant weight for Methyl Red. nih.govacs.org The removal efficiency is influenced by factors such as pH, contact time, and initial dye concentration. nih.govacs.org

To understand the mechanism of Methyl Red adsorption onto various materials, kinetic and isotherm models are employed.

Adsorption Kinetics: The pseudo-second-order kinetic model has been found to best describe the adsorption of Methyl Red onto Rumex abyssinicus biochar, fennel seed biochar, modified silica resins, and Juncus effusus. mdpi.commdpi.comnih.govtandfonline.comnih.govacs.org This suggests that the rate-limiting step is chemisorption, involving the sharing or exchange of electrons between the adsorbent and the dye molecules. mdpi.com For Rumex abyssinicus biochar, equilibrium was reached in approximately 40 minutes, while for fennel seed biochar, it took about 6 hours for the physically activated sample. mdpi.commdpi.com

Adsorption Isotherms:

The Freundlich isotherm model provided a good fit for the adsorption of Methyl Red onto Rumex abyssinicus biochar, fennel seed biochar, and Juncus effusus. mdpi.commdpi.comnih.govnih.govacs.org This model suggests a heterogeneous adsorbent surface with a multilayer adsorption process. mdpi.commdpi.comnih.gov The correlation coefficient (R²) for the Freundlich model was ≥ 0.99 for these adsorbents. mdpi.comnih.gov

The Langmuir isotherm model was found to be suitable for describing the adsorption onto modified silica resins, indicating a monolayer adsorption on a homogeneous surface. tandfonline.com

Table 2: Adsorption Parameters for Methyl Red Removal

| Adsorbent | Best Fit Kinetic Model | Best Fit Isotherm Model | Maximum Adsorption Capacity (qₘₐₓ) | Reference |

|---|---|---|---|---|

| Rumex Abyssinicus Biochar | Pseudo-second-order | Freundlich | - | mdpi.comfao.orgdntb.gov.ua |

| Fennel Seed Biochar (Physically Activated) | Pseudo-second-order | Freundlich | 135 mg/g | mdpi.comnih.gov |

| Fennel Seed Biochar (Chemically Activated) | Pseudo-second-order | Freundlich | 26 mg/g | mdpi.comnih.gov |

| Modified Silica Resin | Pseudo-second-order | Langmuir | - | tandfonline.comtandfonline.com |

| Juncus effusus | Pseudo-second-order | Freundlich | 1.038 mg/g | nih.govacs.org |

Environmental Fate and Transport Studies of this compound

This compound serves as a valuable tool in environmental science, particularly in studies related to the behavior of organisms in their environment and the movement of substances between different environmental compartments. Its distinct pH-dependent color change and solubility characteristics make it suitable for specific research applications, including the investigation of biological modification of pH and the partitioning of chemicals between aqueous and organic phases.

This compound has been utilized in eco-toxicological and soil ecology studies to investigate the ability of earthworms to alter the pH of their immediate environment, including their gut and the soil they inhabit. researchgate.netresearchgate.netnih.gov Earthworms are known as "ecosystem engineers" due to their significant impact on soil properties, and their capacity to neutralize acidic or alkaline conditions is a key aspect of their ecological role. stir.ac.uk

Research has employed pH indicators like Methyl Red to visualize and measure these changes. In one study, different earthworm species, including Aporrectodea caliginosa, Lumbricus rubellus, and Lumbricus terrestris, were placed in an acidic agar (B569324) medium with a pH of 4.2, containing Methyl Red. trevorwilliams.info Methyl Red is pink at this pH and transitions to yellow as the pH approaches 6.0. The acid-tolerant and ubiquitous species were able to change the color of the indicator within five to six days, demonstrating their ability to raise the pH of their surroundings. trevorwilliams.info In contrast, the acid-intolerant species, A. caliginosa, was unable to alter the pH and did not survive. trevorwilliams.info

Other investigations have focused on the internal pH of the earthworm gut. A study on Eisenia fetida used a range of indicators, including Methyl Red, to estimate the intestinal pH. biologists.com The results from the Methyl Red indicator suggested that the gut pH for most of the tested earthworms was in the range of 6.0 to 6.3. biologists.com This near-neutral gut environment is crucial for the activity of digestive enzymes and symbiotic microorganisms. vitegreenhouses.com The castings of earthworms are also generally found to have a neutral pH of around 7.0, which is a direct consequence of the digestive process and secretions within the gut. planetnatural.comscione.com